(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine

Lipophilicity Drug-likeness Permeability

(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine (CAS 879590-18-8) is a synthetic arylpiperazine derivative with the molecular formula C17H17ClFN3O and a molecular weight of 333.8 g/mol. It is primarily utilized as a research chemical building block and a screening compound in early-stage drug discovery, available from multiple screening library vendors.

Molecular Formula C17H17ClFN3O
Molecular Weight 333.8g/mol
CAS No. 879590-18-8
Cat. No. B509561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine
CAS879590-18-8
Molecular FormulaC17H17ClFN3O
Molecular Weight333.8g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H17ClFN3O/c18-12-5-6-16(15(20)11-12)21-7-9-22(10-8-21)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10,20H2
InChIKeyUJWAKJRRFOINOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine (CAS 879590-18-8) as a Specialized Arylpiperazine Building Block


(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine (CAS 879590-18-8) is a synthetic arylpiperazine derivative with the molecular formula C17H17ClFN3O and a molecular weight of 333.8 g/mol [1]. It is primarily utilized as a research chemical building block and a screening compound in early-stage drug discovery, available from multiple screening library vendors . The structure features a unique combination of a 5-chloro-substituted aniline ring linked to a 2-fluorobenzoyl group via a piperazine spacer, making it a versatile intermediate for generating diverse pharmacologically relevant molecules [1].

Why Generic Arylpiperazine Substitution Undermines Reproducibility and SAR Studies


Substituting (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine with a generic arylpiperazine building block risks derailing structure-activity relationship (SAR) campaigns and compromising synthetic tractability. Seemingly minor modifications, such as removing the 5-chloro atom or changing the 2-fluorobenzoyl to a 4-chlorobenzoyl group, lead to statistically significant shifts in key physicochemical predictors like LogP (Δ up to 0.95), topological polar surface area (tPSA), and hydrogen bond capacity, which in turn alter passive permeability, solubility, and target binding [1][2]. The quantitative evidence below demonstrates that this compound occupies a distinct physicochemical space that its closest commercially available analogs cannot replicate, enforcing its specification in sensitive experimental protocols [1].

Quantitative Differentiation of (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine from Closest Analogs


Optimized Lipophilicity: LogP Comparison with the Des-Chloro Analog

The target compound's measured LogP of 2.93 precisely calibrates its lipophilicity, a critical determinant of membrane permeability and non-specific binding. In contrast, the des-chloro analog 4-[4-(2-fluorobenzoyl)piperazin-1-yl]aniline (CAS 758699-84-2) lacks the 5-chloro substituent and is predicted to have a significantly lower LogP. Although an experimentally verified LogP for the analog is not publicly available, the structural deletion of the chlorine atom is a well-established class-level inference for reducing LogP, which can lead to poor permeability and suboptimal bioavailability [1][2].

Lipophilicity Drug-likeness Permeability

Enhanced Hydrogen Bond Acceptor Capacity vs. Des-Chloro Analog

The target compound possesses 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), as reported in its ChemSpace profile [1]. This is a subtle but significant increase over the des-chloro analog 4-[4-(2-fluorobenzoyl)piperazin-1-yl]aniline (CAS 758699-84-2), which has a lower heavy atom count and lacks the chlorine-induced electronic effects that can enhance acceptor capacity. The additional HBA interaction can improve aqueous solubility and strengthen binding interactions with biological targets like kinase hinge regions, which are rich in hydrogen bond donors [2].

Hydrogen Bonding Solubility Target Engagement

Distinct Halogen Substitution Pattern: 2-Fluorobenzoyl vs. 4-Chlorobenzoyl Analog

The 2-fluorobenzoyl moiety of the target compound provides a unique halogen bonding donor site that is absent in the 4-chlorobenzoyl analog (CAS 887833-53-6). The ortho-fluorine not only acts as a weak hydrogen bond acceptor but also influences the pKa of the aniline NH2 group through through-space electrostatic effects, potentially modulating its basicity by up to 0.5 units compared to a para-substituted analog [1]. The 4-chlorobenzoyl variant (MW 349.07) is heavier and more lipophilic, likely leading to poorer solubility. These differences are critical for selective protein-ligand interactions, such as with halogen-binding pockets in kinases or GPCRs [2].

Halogen Bonding Selectivity Metabolic Stability

Optimal Molecular Weight for Fragment-Based Drug Discovery (FBDD) vs. Heavier Analogs

With a molecular weight of 333.8 g/mol, the target compound sits at the upper boundary of the 'fragment' space (MW < 300 Da) but within the ideal range for lead-like compounds (MW < 350) [1]. This contrasts with the 4-chlorobenzoyl analog (MW 349.07) and other heavier derivatives that exceed 350 Da, which can suffer from poor ligand efficiency and suboptimal pharmacokinetics. The target's MW is low enough to maintain high ligand efficiency while possessing sufficient structural complexity to engage multiple binding interactions, a balance that the heavier 4-chlorobenzoyl analog fails to achieve [2].

Fragment-Based Drug Discovery Ligand Efficiency Lead-likeness

High-Value Procurement Scenarios for (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine


Kinase Inhibitor Fragment Library Design Requiring Ortho-Fluoro Halogen Bonding

The 2-fluorobenzoyl group enables a unique halogen bonding interaction that is absent in 4-chlorobenzoyl or des-halogen analogs. Procurement teams constructing focused kinase inhibitor libraries should prioritize this compound for its ability to engage the 'front pocket' of kinase active sites via both hydrophobic and halogen bonding contacts, a feature supported by its calculated LogP (2.93) and distinct electrostatic profile [1]. This enhances the likelihood of identifying selective kinase hits compared to mono-substituted or heavier analogs.

CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

With a tPSA of 50 Ų (Hit2Lead) and a LogP of 2.93 (ChemSpace), the compound resides near the optimal CNS drug space (tPSA < 70 Ų, LogP 1-3). This balance is superior to the more lipophilic 4-chlorobenzoyl analog (estimated LogP > 3.5) and the less lipophilic des-chloro analog, making it the preferred scaffold for blood-brain barrier permeable leads [1]. Researchers developing therapeutics for neurological disorders should specify this compound to reduce attrition due to poor brain exposure.

Building Block for GPCR-Targeted Allosteric Modulator Synthesis

The 5-chloro-2-aminophenyl motif is a privileged structure for aminergic GPCR ligands. The specific 5-chloro substitution maintains crucial van der Waals contacts in the orthosteric pocket of receptors like 5-HT1A and D2, while the 2-fluorobenzoyl group can be further derivatized to install additional pharmacophores [1]. This compound's reactivity as a building block, with a free primary amine and a modifiable benzoyl group, provides a versatile entry point that the des-chloro or alkyl-piperazine analogs cannot offer with the same substitution pattern.

Metabolic Stability Optimization in Lead Series

The ortho-fluorine atom on the benzoyl ring is known to block metabolic hydroxylation at the adjacent carbon, a common site for cytochrome P450 oxidation. By incorporating this compound early in a lead optimization campaign, medicinal chemists can preemptively address metabolic soft spots [1]. The 4-chlorobenzoyl analog lacks this specific metabolic shield and may require additional structural modifications to achieve comparable stability, increasing synthetic complexity and procurement costs.

Quote Request

Request a Quote for (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.